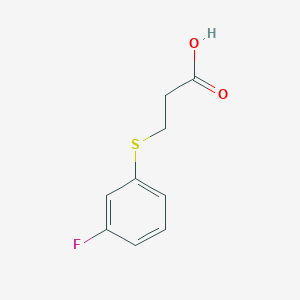

3-((3-Fluorophenyl)thio)propanoic acid

描述

3-((3-Fluorophenyl)thio)propanoic acid is a thioether-linked propanoic acid derivative featuring a fluorine atom at the meta position of the phenyl ring. The thioether bridge (-S-) between the aromatic ring and the carboxylic acid group distinguishes it from direct phenylpropanoic acids (e.g., 3-(3-fluorophenyl)propanoic acid, which lacks the sulfur linkage) . This structural motif is critical for modulating electronic properties, solubility, and biological interactions.

属性

分子式 |

C9H9FO2S |

|---|---|

分子量 |

200.23 g/mol |

IUPAC 名称 |

3-(3-fluorophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H9FO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) |

InChI 键 |

RPVKTHIGWIKBPA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)SCCC(=O)O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenyl)thio)propanoic acid typically involves the reaction of 3-fluorothiophenol with acrylonitrile followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol group to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the desired propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

化学反应分析

Types of Reactions

3-((3-Fluorophenyl)thio)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenylthio derivatives.

科学研究应用

3-((3-Fluorophenyl)thio)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-((3-Fluorophenyl)thio)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenylthio group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

The substituent on the phenyl ring significantly influences electronic and steric properties. Key analogs include:

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in solubility, melting points, and stability:

Key Observations :

- Sodium salts of thio-propanoic acids (e.g., QPA-5) exhibit improved water solubility due to ionization, a common strategy for enhancing bioavailability .

- Fluorinated analogs like GZ18-21 show higher thermal stability (melting points >160°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding) .

Enzyme Inhibition and Receptor Binding

- GZ18-21 : Binds to carbonic anhydrase IX with picomolar affinity, highlighting the role of sulfamoyl groups in targeting enzyme active sites .

- MK-571 : Acts as a leukotriene D4 antagonist; stereoselective clearance (S-(+)-enantiomer cleared 3.7× faster in rats) underscores the impact of chirality on pharmacokinetics .

Toxicity Profiles

- QPA-1 and QPA-5: Higher toxicity correlates with increased water solubility (sodium salts) and lack of alkoxy/methyl substituents on the quinoline ring .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-((3-Fluorophenyl)thio)propanoic acid and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorothiophenol and a propanoic acid derivative (e.g., bromopropanoic acid) under basic conditions. Derivatives are often prepared by modifying the quinoline or phenyl substituents (e.g., introducing R = H, OCH₃, or OC₂H₅ groups) to alter solubility or reactivity. Sodium salts are synthesized to enhance water solubility via neutralization with NaOH .

- Key Reference Data : Table 1 in outlines substituent variations (R = H, CH₃; R₁ = H, OCH₃, OC₂H₅) and their impact on solubility.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- LC-MS/MS (Agilent 1260 Infinity system) to verify molecular weight and fragmentation patterns.

- GC-MS (with TMS derivatization) to analyze volatile derivatives.

- Single-crystal X-ray diffraction (as in ) for unambiguous confirmation of bond lengths and hydrogen-bonding networks .

Advanced Research Questions

Q. How can solubility challenges of this compound be addressed in aqueous systems?

- Methodological Answer : Convert the carboxylic acid to its sodium salt via reaction with NaOH. demonstrates that sodium salts of quinoline-thiopropanoic acid derivatives exhibit improved water solubility. For pH-sensitive studies, use buffered solutions (pH 7–9) to maintain ionization .

- Data Contradiction : While sodium salts enhance solubility, they may alter biological activity. Compare IC₅₀ values of free acid vs. salt forms in assay conditions.

Q. What strategies resolve contradictory spectral data (e.g., LC-MS vs. GC-MS) for this compound?

- Methodological Answer :

Cross-validate using multiple techniques (e.g., LC-MS for polar groups, GC-MS for volatile derivatives).

Control for artifacts : Ensure derivatization (e.g., TMS in GC-MS) does not introduce side reactions.

Reference literature spectra : provides GC-MS and LC-MS reference data for analogous compounds .

- Case Study : Discrepancies in fragmentation patterns may arise from isomerization or trace impurities. Use preparative HPLC to isolate pure fractions before analysis.

Q. How can researchers design derivatives to probe structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Modify the fluorophenyl group : Introduce electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to study electronic effects.

- Vary the thioether linkage : Replace sulfur with sulfoxide or sulfone to assess redox sensitivity.

- Hybrid molecules : Attach quinoline or benzodioxole moieties (as in and ) to enhance target binding .

- Example : lists 3-[(4-methylphenyl)thio]propanoic acid derivatives, highlighting the impact of substituents on pharmacological activity.

Analytical and Safety Considerations

Q. What are the critical safety hazards associated with handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。